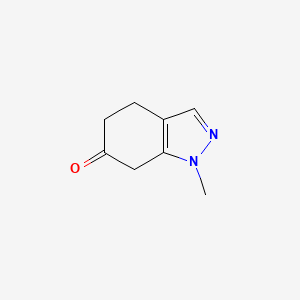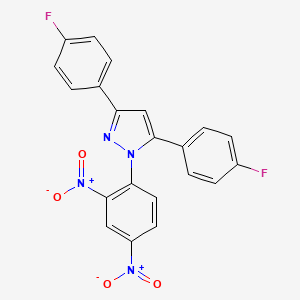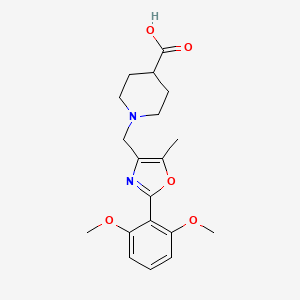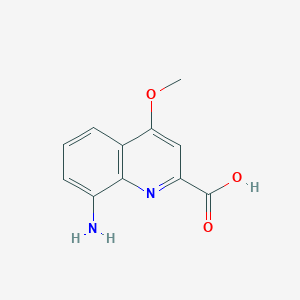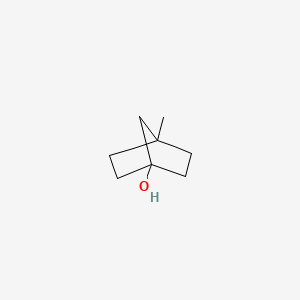
4-Methylnorbornan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylnorbornan-1-ol, also known by its IUPAC name 4-methylbicyclo[2.2.1]heptan-1-ol, is an organic compound with the molecular formula C8H14O. This compound is a derivative of norbornane, featuring a hydroxyl group (-OH) attached to the first carbon and a methyl group (-CH3) attached to the fourth carbon of the bicyclic structure. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylnorbornan-1-ol typically involves multiple steps and can be achieved through various methods. One effective synthetic route involves the regioselective reductive β-metalloethylation of alkenes using ethylmagnesium derivatives with tantalum complex catalysts. For instance, the reaction of hept-1-ene with ethylmagnesium chloride (EtMgCl) in the presence of tantalum pentachloride (TaCl5) and triisopropylphosphine (i-OPr)3P catalyst in tetrahydrofuran (THF) at room temperature forms an organomagnesium compound. This intermediate is then treated with carbon dioxide (CO2) and hydrochloric acid (HCl) to afford the carboxylic acid, which is subsequently reduced with lithium aluminum hydride (LiAlH4) to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions is crucial to maximize yield and minimize costs.
化学反应分析
Types of Reactions: 4-Methylnorbornan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced further to form different derivatives, depending on the reagents used.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while substitution reactions can produce various halogenated derivatives .
科学研究应用
4-Methylnorbornan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and insect pheromone properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 4-Methylnorbornan-1-ol varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed that the compound can modulate biochemical processes through its functional groups .
相似化合物的比较
4-Methylnonan-1-ol: A racemic analog of the sex pheromone of Tenebrio molitor, known for its biological activity.
Norbornan-2-ol: Another derivative of norbornane with a hydroxyl group at the second carbon.
Bicyclo[2.2.1]heptan-2-ol: A similar bicyclic compound with different substitution patterns.
Uniqueness: 4-Methylnorbornan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry .
属性
IUPAC Name |
4-methylbicyclo[2.2.1]heptan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7-2-4-8(9,6-7)5-3-7/h9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETMUYPZUREBPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1)(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
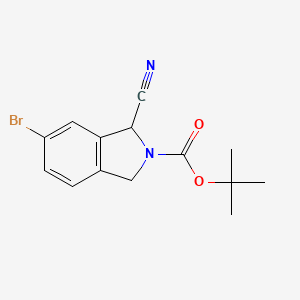
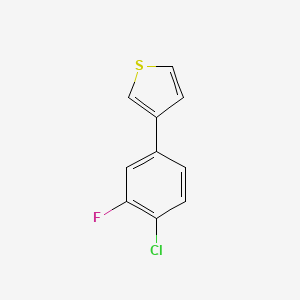
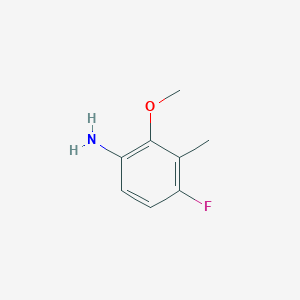


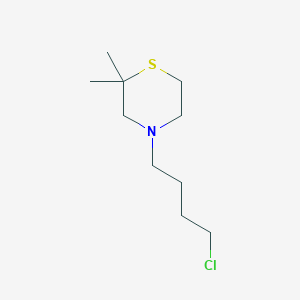

![(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B12854086.png)
![Methyl 2-{1-[(6-fluoroquinolin-2-yl)methyl]piperidin-4-yl}acetate](/img/structure/B12854087.png)
